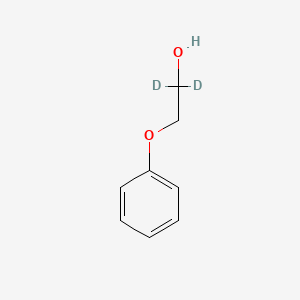
2-Phenoxyethyl-1,1-D2 alcohol
Vue d'ensemble
Description
2-Phenoxyethyl-1,1-D2 alcohol is a deuterated analogue of 2-phenoxyethanol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics .
Applications De Recherche Scientifique
2-Phenoxyethyl-1,1-D2 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Mécanisme D'action
Target of Action
1,1-Dideuterio-2-phenoxyethanol, a deuterated analogue of 2-phenoxyethanol , is known to have broad-spectrum antibacterial activity against various Gram-negative and Gram-positive bacteria . It acts as a respiratory oxidative phosphorylation uncoupler .
Mode of Action
The compound interacts with its targets by competitively inhibiting malate dehydrogenase , an enzyme that plays a crucial role in the citric acid cycle. This inhibition disrupts the normal metabolic processes of the bacteria, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by 1,1-Dideuterio-2-phenoxyethanol is the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . By inhibiting malate dehydrogenase, the compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can cause cell damage and death .
Pharmacokinetics
The pharmacokinetics of 2-phenoxyethanol, the non-deuterated analogue of 1,1-Dideuterio-2-phenoxyethanol, has been studied in rats . After dermal and inhaled administration, 2-phenoxyethanol was rapidly absorbed and extensively metabolized to form phenoxyacetic acid . The exposures of 2-phenoxyethanol and phenoxyacetic acid decreased after multiple dosing, presumably due to the induction of metabolizing enzymes . Most of the 2-phenoxyethanol and its derivatives were excreted in urine .
Result of Action
The primary result of the action of 1,1-Dideuterio-2-phenoxyethanol is the death of the bacteria it targets . By disrupting their metabolic processes, the compound causes damage that the bacteria cannot repair, leading to their death .
Analyse Biochimique
Biochemical Properties
1,1-Dideuterio-2-phenoxyethanol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The deuterium atoms in 1,1-Dideuterio-2-phenoxyethanol can lead to a kinetic isotope effect, slowing down the rate of enzymatic reactions and providing insights into the reaction mechanisms . Additionally, 1,1-Dideuterio-2-phenoxyethanol can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
1,1-Dideuterio-2-phenoxyethanol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In particular, 1,1-Dideuterio-2-phenoxyethanol has been observed to impact the expression of genes involved in oxidative stress response and apoptosis . These effects can result in altered cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of 1,1-Dideuterio-2-phenoxyethanol involves its interaction with specific biomolecules and enzymes. The deuterium atoms in the compound can form stronger bonds with hydrogen-bonding partners, leading to changes in binding affinity and enzyme activity . For example, 1,1-Dideuterio-2-phenoxyethanol can inhibit the activity of cytochrome P450 enzymes by forming stable complexes with the enzyme’s active site . This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dideuterio-2-phenoxyethanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term studies have shown that 1,1-Dideuterio-2-phenoxyethanol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,1-Dideuterio-2-phenoxyethanol can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations . Toxicity studies have shown that high doses of 1,1-Dideuterio-2-phenoxyethanol can lead to oxidative stress, inflammation, and cell death .
Metabolic Pathways
1,1-Dideuterio-2-phenoxyethanol is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . In phase II reactions, these intermediates can be conjugated with glutathione or other cofactors, facilitating their excretion from the body . The deuterium atoms in 1,1-Dideuterio-2-phenoxyethanol can influence the rate and efficiency of these metabolic reactions .
Transport and Distribution
Within cells and tissues, 1,1-Dideuterio-2-phenoxyethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, 1,1-Dideuterio-2-phenoxyethanol can accumulate in specific compartments, such as the cytoplasm or mitochondria, affecting its activity and function .
Subcellular Localization
The subcellular localization of 1,1-Dideuterio-2-phenoxyethanol can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 1,1-Dideuterio-2-phenoxyethanol can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . The localization of the compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl-1,1-D2 alcohol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a deuterated catalyst. The reaction typically occurs in an alkaline environment, using sodium hydroxide or other alkaline catalysts . The process involves the following steps:
Phenolate Formation: Phenol reacts with a base to form phenolate.
Reaction with Ethylene Oxide: The phenolate then reacts with ethylene oxide to produce 2-phenoxyethanol.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterated reagents.
Industrial Production Methods: Industrial production of 1,1-dideuterio-2-phenoxyethanol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxyethyl-1,1-D2 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: Reduction reactions can convert it back to phenol and ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Phenoxyacetic acid.
Reduction: Phenol and ethylene glycol.
Substitution: Various substituted phenoxyethanol derivatives.
Comparaison Avec Des Composés Similaires
2-Phenoxyethanol: The non-deuterated analogue, commonly used as a preservative and solvent.
Phenoxyacetic Acid: An oxidation product of 2-phenoxyethanol.
Uniqueness: 2-Phenoxyethyl-1,1-D2 alcohol is unique due to its deuterium content, which imparts distinct spectroscopic properties and metabolic stability. This makes it particularly valuable in research applications where tracing and stability are crucial .
Propriétés
IUPAC Name |
1,1-dideuterio-2-phenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745735 | |
| Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21273-38-1 | |
| Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21273-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
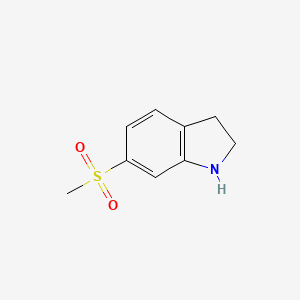
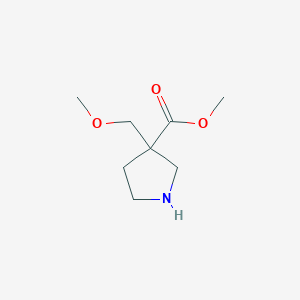
![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

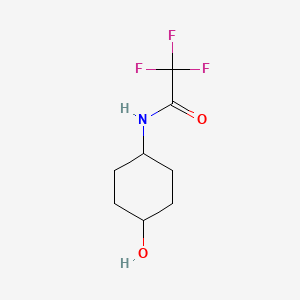

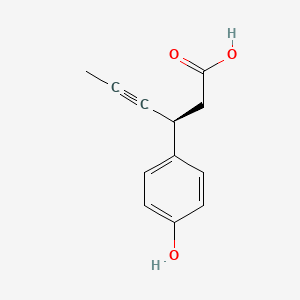
![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)
